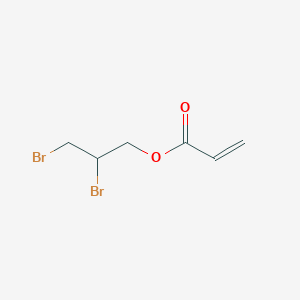

2,3-Dibromopropyl acrylate

Vue d'ensemble

Description

2,3-Dibromopropyl acrylate is an organic compound with the molecular formula C6H8Br2O2. It is a halogenated acrylate ester, characterized by the presence of two bromine atoms on the propyl group attached to the acrylate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl acrylate can be synthesized through the esterification of acrylic acid with 2,3-dibromopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromopropyl acrylate undergoes various chemical reactions, including:

Polymerization: As an acrylate ester, it can undergo free radical polymerization to form polymers.

Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2,3-dibromopropanol

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.

Substitution: Nucleophiles such as amines or thiols can react with the bromine atoms under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond

Major Products Formed:

Polymers: Formed through polymerization reactions.

Substituted Derivatives: Resulting from nucleophilic substitution.

Acrylic Acid and 2,3-Dibromopropanol: Products of hydrolysis

Applications De Recherche Scientifique

Polymer Chemistry

DBPA is primarily utilized as a monomer in the synthesis of polymers and copolymers. Its halogenated structure imparts flame-retardant properties to the resulting materials. Key applications include:

- Crosslinking Agent : DBPA serves as a crosslinking agent in the production of polyacrylates, polymethacrylates, and polyurethanes. The crosslinking process enhances the mechanical stability and thermal resistance of these polymers.

- Flame Retardancy : Research indicates that incorporating DBPA into copolymers can significantly improve their flame-retardant characteristics while potentially impacting thermal stability .

| Polymer Type | Functionality | Key Features |

|---|---|---|

| Polyacrylates | Flame retardancy | Enhanced thermal stability |

| Polymethacrylates | Crosslinking | Increased mechanical strength |

| Polyurethanes | Robustness | Improved durability |

Biomedical Applications

DBPA has been explored for its potential in drug delivery systems and as a precursor for bioactive compounds. Its reactivity allows it to form conjugates with various biomolecules, facilitating targeted drug delivery mechanisms.

- Biochemical Assays : The compound has been investigated for use in biochemical assays due to its ability to interact with nucleophiles, which can be leveraged in molecular biology applications.

Environmental Studies

Research on the environmental impact of DBPA highlights its potential toxicity and mutagenicity. Studies indicate that it may induce cellular changes and exhibit carcinogenic properties under certain conditions. Understanding these effects is crucial for assessing the safety of materials containing DBPA.

Case Study 1: Thermal Properties of Copolymers

A study investigated the thermal and flammability characteristics of terpolymers formed from acrylonitrile, styrene, and DBPA. The findings revealed that incorporating DBPA improved flame retardancy but also affected thermal stability negatively compared to other brominated acrylates . This highlights the importance of balancing properties when designing materials for specific applications.

Case Study 2: Crosslinking Efficacy

In another research effort, DBPA was used as a crosslinking agent in various polymer matrices. The results demonstrated that DBPA effectively enhanced the mechanical properties of polyacrylate networks while maintaining flexibility, making it suitable for applications in coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2,3-dibromopropyl acrylate involves its reactivity as an acrylate ester and the presence of bromine atoms. The acrylate group can participate in polymerization reactions, while the bromine atoms can undergo substitution reactions. These properties make it a versatile compound in various chemical processes .

Comparaison Avec Des Composés Similaires

- 2-Bromoethyl acrylate

- 3-Bromopropyl acrylate

- 2,3-Dibromopropyl methacrylate

Comparison: 2,3-Dibromopropyl acrylate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex polymers and advanced materials .

Activité Biologique

2,3-Dibromopropyl acrylate is a brominated compound primarily used in the synthesis of polymers and as a fire retardant. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential applications in different fields. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

This compound is characterized by its brominated structure, which enhances its reactivity and potential biological interactions. The compound's molecular formula is C₅H₈Br₂O₂, and it is known for its application in fire-retardant formulations and polymer production.

Acute Toxicity

Studies indicate that this compound exhibits low acute toxicity in animal models. The compound has been evaluated for its effects on various organ systems, with particular attention to the kidneys. Animal studies suggest that systemic toxicity can arise from repeated exposure, highlighting the need for caution in handling this chemical.

| Toxicity Parameter | Observation |

|---|---|

| Acute Oral Toxicity | Low |

| Dermal Toxicity | Low |

| Eye Irritation | Not irritant |

| Skin Sensitization | Weak potential |

Mutagenicity and Carcinogenicity

Research has classified this compound as a Category 3 mutagen based on positive results observed in vitro and in vivo studies. Notably, it has shown the potential to cause benign and malignant tumors in renal tissues during carcinogenicity studies conducted on rodents. The following table summarizes findings related to mutagenic and carcinogenic effects:

| Study Type | Findings |

|---|---|

| In Vitro Mutagenicity | Positive |

| In Vivo Tumorigenicity | Benign and malignant tumors observed in kidneys of rats and mice |

The biological activity of this compound is largely attributed to its ability to form reactive metabolites that can bind covalently to proteins and DNA. This mechanism may lead to cellular damage and contribute to its mutagenic properties. The primary route of excretion in animal models is via urine, with minimal excretion of the parent compound itself.

Environmental Impact

This compound's environmental persistence raises concerns regarding its bioaccumulation potential. Studies have indicated that it can undergo transformation into more persistent brominated compounds in soil and sediment environments.

Case Studies

- Fire Retardant Applications : In a study focusing on fire-retardant decorative inks for aircraft interiors, formulations containing this compound demonstrated enhanced thermal stability compared to control samples. The limiting oxygen index (LOI) was significantly improved with brominated additives.

- Polymer Synthesis : Research on the terpolymerization of acrylonitrile with styrene and this compound showed promising results for creating materials with improved flame resistance and mechanical properties.

Propriétés

IUPAC Name |

2,3-dibromopropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKJDVAYJDKPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O2 | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40715-86-4 | |

| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40715-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024950 | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992) | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19660-16-3 | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19660-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC7AHU2C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 2,3-Dibromopropyl acrylate?

A1: this compound is primarily used as a comonomer in the production of various polymers. Its primary function is to impart flame-retardant properties to the resulting copolymers. [, , ]

Q2: How does the presence of this compound affect the thermal stability of polymers?

A2: Research suggests that incorporating this compound into polymers can lead to varied effects on thermal stability. While copolymers with acrylonitrile show enhanced flame retardancy, they may exhibit lower thermal stability compared to copolymers with styrene or those incorporating 2,4,6-tribromophenyl acrylate. [, ] Further research has explored the thermal degradation behavior of this compound homopolymers and copolymers with methyl acrylate and methyl methacrylate. [, , ]

Q3: How does the reactivity of this compound compare to other monomers like styrene and acrylonitrile during copolymerization?

A3: Studies indicate that the reactivity ratios of this compound during copolymerization can vary depending on the reaction medium and the comonomer. For instance, in copolymerization with styrene, this compound exhibits a higher reaction rate than styrene but lower than 2,4,6-tribromophenyl acrylate and pentabromophenyl acrylate. [] Similarly, in reactions with acrylonitrile, the reaction rate of this compound falls between that of acrylonitrile and 2,4,6-tribromophenyl acrylate. []

Q4: Can the composition of copolymers incorporating this compound be predicted?

A4: Yes, the composition of terpolymers formed using acrylonitrile, styrene, and this compound can be predicted using the Alfrey-Goldfinger equation. [] This allows for a controlled and predictable incorporation of this compound into the polymer structure.

Q5: Are there specific models used to understand and predict the behavior of this compound in polymerization reactions?

A5: Researchers have utilized triangular coordinate graphs, as proposed by Slocombe, to visually represent the relationship between monomer feed and the final terpolymer compositions. [] This graphical approach aids in understanding the influence of varying monomer ratios on the resulting copolymer properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.